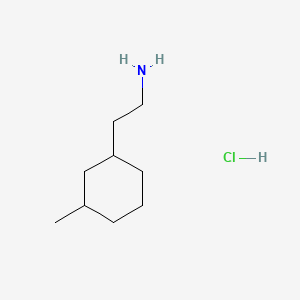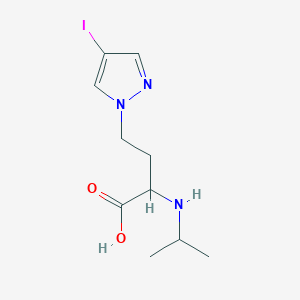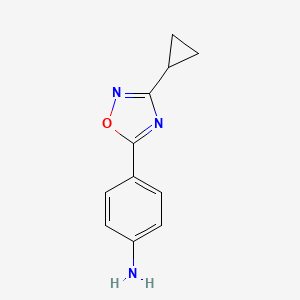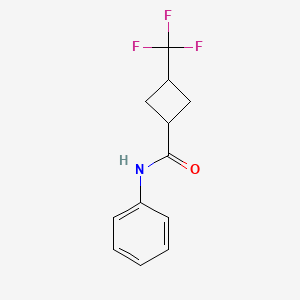![molecular formula C5H9N B15313748 (5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
(5R)-1-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-1-azabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by a nitrogen atom incorporated into a three-membered ring fused to a four-membered ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction proceeds with high yields and diastereoselectivities, allowing for the efficient production of 3-azabicyclo[3.1.0]hexane derivatives . Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring, which can be achieved using various reagents such as sulfur ylides and diazo compounds .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
(5R)-1-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of (5R)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. This compound can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties.
Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Another bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
(5R)-1-azabicyclo[3.1.0]hexane is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
(5R)-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m1/s1 |
Clé InChI |
QRDSDKAGXMWBID-LWOQYNTDSA-N |
SMILES isomérique |
C1C[C@@H]2CN2C1 |
SMILES canonique |
C1CC2CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
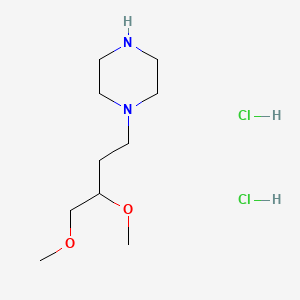

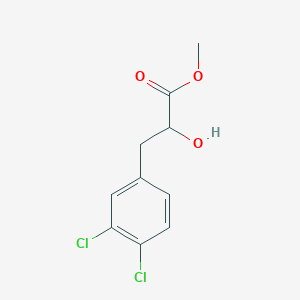
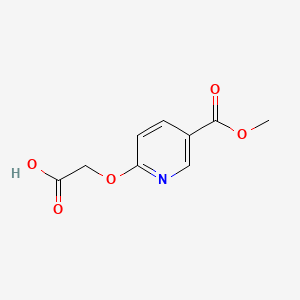
![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)
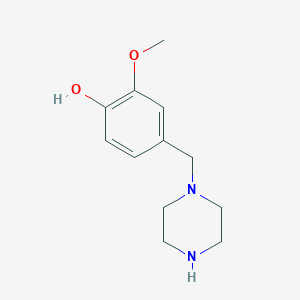
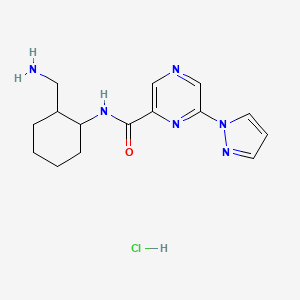
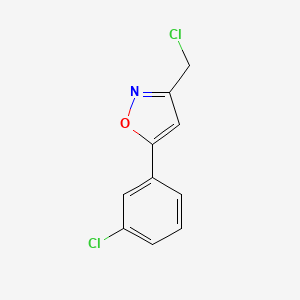
![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
